N-Boc-S-(tert-butyl)-L-cysteine

Peptide Synthesis Solid-Phase Peptide Synthesis Cysteine Protecting Groups

N-Boc-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH, CAS 56976-06-8) is a doubly protected L-cysteine derivative used in peptide synthesis, featuring a tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a tert-butyl (tBu) thioether on the reactive sulfhydryl side chain. The molecule has a molecular formula of C12H23NO4S and a molecular weight of 277.38 g/mol.

Molecular Formula C12H23NO4S
Molecular Weight 277.38 g/mol
Cat. No. B12105974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-S-(tert-butyl)-L-cysteine
Molecular FormulaC12H23NO4S
Molecular Weight277.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O
InChIInChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
InChIKeyOGARKMDCQCLMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH) 56976-06-8: Product-Specific Evidence Guide for Scientific Procurement


N-Boc-S-(tert-butyl)-L-cysteine (Boc-Cys(tBu)-OH, CAS 56976-06-8) is a doubly protected L-cysteine derivative used in peptide synthesis, featuring a tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a tert-butyl (tBu) thioether on the reactive sulfhydryl side chain. [1] The molecule has a molecular formula of C12H23NO4S and a molecular weight of 277.38 g/mol. It is a white to off-white crystalline solid that demonstrates solubility in a range of organic solvents including DMF, chloroform, and dichloromethane.

N-Boc-S-(tert-butyl)-L-cysteine: Why Orthogonal Protection Precludes Generic Substitution in Peptide Synthesis


Generic substitution of N-Boc-S-(tert-butyl)-L-cysteine with alternative cysteine derivatives is not viable due to the fundamental differences in their deprotection chemistry and stability. The tert-butyl (tBu) protecting group on the sulfur atom confers acid lability that is orthogonal to many other common protecting groups, enabling selective deprotection and controlled disulfide bond formation during solid-phase peptide synthesis (SPPS). [1] In contrast, compounds with a trityl (Trt) protecting group, such as Boc-Cys(Trt)-OH, are hyper-acid labile and can undergo premature deprotection, while alternatives with an acetamidomethyl (Acm) group exhibit documented instability under acidic conditions, leading to significant losses during TFA cleavage. [2] The specific combination of Boc and tBu groups in the target compound provides a unique kinetic window for orthogonal protection that is not achievable with other in-class analogs.

N-Boc-S-(tert-butyl)-L-cysteine: Quantitative Evidence for Scientific Selection


Acid Lability and Orthogonal Stability of N-Boc-S-(tert-butyl)-L-cysteine vs. Acm-Protected Analogs in SPPS

N-Boc-S-(tert-butyl)-L-cysteine, with its acid-labile tert-butyl (tBu) thioether, offers superior stability compared to the widely used acetamidomethyl (Acm) protecting group during acidic peptide cleavage. [1] The tBu group remains intact under standard Boc-SPPS deprotection conditions and is cleaved simultaneously with the Boc group and other side-chain protecting groups during the final HF or TFA cleavage. [2] In contrast, the Acm protecting group exhibits significant loss under identical acidic conditions. [1] This stability differential is crucial for avoiding unwanted side reactions and premature disulfide formation.

Peptide Synthesis Solid-Phase Peptide Synthesis Cysteine Protecting Groups

Impact on Synthetic Efficiency: N-Boc-S-(tert-butyl)-L-cysteine vs. Acm in Preventing Side Reactions

The use of N-Boc-S-(tert-butyl)-L-cysteine in SPPS directly impacts synthetic efficiency by minimizing side reactions compared to the Acm-protected analog. [1] During the preparation of a peptide fragment, researchers observed extensive and problematic loss of the Acm protecting group from an internal Cys(Acm) residue during standard cleavage from the resin. [1] Substituting the problematic Cys(Acm) with Cys(tBu), derived from N-Boc-S-(tert-butyl)-L-cysteine, resulted in the complete elimination of this premature protecting group loss. [1] This outcome demonstrates a clear advantage for the tBu group in maintaining protecting group integrity under specific synthetic conditions.

Peptide Synthesis SPPS Side Reactions

Purity Specification and Sourcing Consistency for N-Boc-S-(tert-butyl)-L-cysteine

Procurement of N-Boc-S-(tert-butyl)-L-cysteine is associated with high and consistently reported purity specifications from multiple vendors. Analytical data indicate a purity of ≥ 99% (HPLC) as standard for research-grade material. This level of purity is critical for minimizing the introduction of impurities that can derail a multi-step synthesis. Other sources offer material at >98% (HPLC) purity. The high purity and availability from multiple suppliers reduce the risk of supply chain disruption and ensure a reliable quality standard for peptide synthesis projects.

Procurement Quality Control Peptide Synthesis

Enabling Synthesis of Enantiopure Sulfur-Containing Bioactives

N-Boc-S-(tert-butyl)-L-cysteine methyl ester, a close derivative, serves as a key chiral building block for the generation of transient sulfenic acids, enabling the synthesis of enantiopure alliin analogues and other sulfoxides. [1] The Boc and tBu protecting groups on the parent compound maintain the chiral integrity of the L-cysteine core, allowing for the stereoselective construction of complex, biologically active molecules. [1] This application demonstrates the value of the compound's chiral purity and its utility in producing advanced pharmaceutical intermediates.

Medicinal Chemistry Stereoselective Synthesis Sulfenic Acids

Non-Traditional Application in Advanced Materials: Device Passivation

Derivatives of N-Boc-S-(tert-butyl)-L-cysteine have demonstrated utility beyond peptide chemistry in materials science applications. A related compound, Boc-S-4-methoxy-benzyl-L-cysteine (BMBC), which shares the Boc group and cysteine scaffold, was shown to passivate surface defects on inorganic perovskite solar cells. [1] The hydrophobic tert-butyl group within the Boc moiety was identified as a critical functional element, providing a 'hydrophobic umbrella' that prevents harmful aggregation and resists moisture invasion at the perovskite interface. [1] This structural feature contributed to an increase in power conversion efficiency from 18.6% to 21.8%. [1]

Materials Science Perovskite Solar Cells Surface Passivation

Best Research and Industrial Application Scenarios for N-Boc-S-(tert-butyl)-L-cysteine


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Cysteine Protection

N-Boc-S-(tert-butyl)-L-cysteine is the definitive choice for Boc-strategy SPPS of complex, cysteine-rich peptides. Its acid-labile tBu thioether remains stable through repetitive TFA-mediated Boc deprotection cycles but is readily cleaved under the stronger acidic conditions (e.g., anhydrous HF) used for final peptide cleavage from the resin, offering precise control over disulfide bond formation. [1] This orthogonal stability makes it an essential building block for synthesizing high-purity peptides such as oxytocin and insulin, where correct disulfide bridging is critical for biological activity. [2]

High-Yield Synthesis of Cysteine-Containing Peptide Fragments

This compound is particularly valuable in synthetic routes where protecting group integrity is paramount to achieving high yields. Direct experimental evidence demonstrates that substituting a Cys(Acm) residue with Cys(tBu) completely eliminates the problem of premature Acm deprotection during resin cleavage. [3] Therefore, for projects focused on the total synthesis of large or complex proteins, procuring N-Boc-S-(tert-butyl)-L-cysteine is a strategic decision to enhance synthetic efficiency and minimize purification challenges associated with byproduct formation.

Medicinal Chemistry: Synthesis of Enantiopure Sulfur-Containing Drug Candidates

Medicinal chemists developing chiral sulfur-based pharmaceuticals should prioritize this building block. Its protected, enantiomerically pure L-cysteine core is a proven starting material for generating transient sulfenic acids, which are key intermediates in the stereoselective synthesis of biologically active sulfoxides, including alliin analogues. [4] The ability to reliably source an enantiopure building block is a critical factor in the development of safe and effective chiral drugs.

Advanced Materials Research: Surface Passivation and Hydrophobic Modification

For materials scientists, particularly those in the field of perovskite solar cells or surface chemistry, the structural motifs of N-Boc-S-(tert-butyl)-L-cysteine offer a unique combination of properties. The hydrophobic tert-butyl groups can be leveraged to create 'umbrella' layers that resist moisture, while the molecule's other functional groups can coordinate with metal ions for surface defect passivation. [5] This compound represents a modular scaffold for designing new passivators to improve the efficiency and environmental stability of advanced electronic devices.

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